(1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC13595975
Molecular Formula: C14H15Cl2N3
Molecular Weight: 296.2 g/mol
* For research use only. Not for human or veterinary use.
![(1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride -](/images/structure/VC13595975.png)
Specification
Molecular Formula | C14H15Cl2N3 |
---|---|
Molecular Weight | 296.2 g/mol |
IUPAC Name | 1H-benzimidazol-2-yl(phenyl)methanamine;dihydrochloride |
Standard InChI | InChI=1S/C14H13N3.2ClH/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14;;/h1-9,13H,15H2,(H,16,17);2*1H |
Standard InChI Key | JZMHXCJWCWJXNG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)N.Cl.Cl |
Canonical SMILES | C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1H-benzimidazol-2-yl(phenyl)methanamine dihydrochloride, reflecting its benzimidazole ring, phenyl substituent, and amine functional group protonated by two equivalents of hydrochloric acid . The molecular formula C₁₄H₁₅Cl₂N₃ confirms the presence of 14 carbon atoms, 15 hydrogen atoms, two chlorine atoms, and three nitrogen atoms, with a calculated molecular weight of 296.2 g/mol .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 106473-45-4 | |
EC Number | 102-826-8 | |
Molecular Formula | C₁₄H₁₅Cl₂N₃ | |
Molecular Weight | 296.2 g/mol | |
SMILES | C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)N.Cl.Cl |
Structural Elucidation
Synthesis and Manufacturing
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
---|---|---|---|
(1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride | C₈H₁₁Cl₂N₃ | 220.10 | Absence of phenyl substituent |
Parent Free Base (CID 2771998) | C₁₄H₁₃N₃ | 223.28 | Neutral amine form |
Purification and Characterization
Purification likely involves recrystallization from ethanol or aqueous HCl, followed by chromatographic techniques. Characterization methods include:
-
FT-IR Spectroscopy: Identification of N-H (amine) and aromatic C-H stretches.
-
¹H/¹³C NMR: Assignment of proton and carbon environments, particularly the benzimidazole and phenyl rings .
Physicochemical Properties
Thermal and Spectral Properties
-
Melting Point: Unreported; analogous benzimidazole derivatives typically melt between 200–300°C.
-
UV-Vis Absorption: Expected maxima near 250–280 nm due to aromatic π→π* transitions .
Pharmacological and Biological Profile
Mechanism of Action
Benzimidazole derivatives are known for diverse biological activities, including kinase inhibition, antimicrobial action, and anticancer effects . While no direct studies on this compound exist, its structure suggests potential interaction with ATP-binding pockets in kinases or DNA intercalation.
Preclinical Data
Toxicological and efficacy studies remain unpublished. Standard assays (e.g., cytotoxicity, enzyme inhibition) would be required to evaluate its therapeutic potential.
Applications and Future Directions
Pharmaceutical Intermediates
The compound’s amine and heterocyclic groups make it a candidate for further functionalization in drug discovery, particularly for kinase inhibitors or antifungals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume